Feruloyl coenzyme A
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Overview
Description
Feruloyl Coenzyme A is an organic compound that belongs to the class of 2-enoyl coenzymes. It is formed by the esterification of ferulic acid with coenzyme A. Ferulic acid is a phenolic compound commonly found in plant cell walls, particularly in cereals, vegetables, and fruits. This compound plays a crucial role in various biochemical pathways, including the biosynthesis of lignin and suberin in plants .
Preparation Methods
Synthetic Routes and Reaction Conditions: Feruloyl Coenzyme A can be synthesized through enzymatic reactions. One common method involves the use of 4-coumarate:coenzyme A ligase, which catalyzes the formation of this compound from ferulic acid, ATP, and coenzyme A . The reaction is typically carried out in an aqueous medium at room temperature.
Industrial Production Methods: Industrial production of this compound often involves biotechnological approaches. Recombinant strains of bacteria or yeast are engineered to express the necessary enzymes for the biosynthesis of this compound. These microorganisms are cultured in bioreactors under controlled conditions to optimize the yield of the compound .
Chemical Reactions Analysis
Types of Reactions: Feruloyl Coenzyme A undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form vanillin, a valuable flavoring agent.
Reduction: Reduction reactions can convert this compound into different derivatives.
Substitution: It can participate in substitution reactions to form various esters and amides.
Common Reagents and Conditions:
Oxidation: Common reagents include oxygen and specific oxidases.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Acyl transferases and other enzymes facilitate substitution reactions.
Major Products:
Vanillin: Produced through oxidation reactions.
Feruloyl Glycerol: Formed through esterification reactions.
Scientific Research Applications
Feruloyl Coenzyme A has diverse applications in scientific research:
Mechanism of Action
Feruloyl Coenzyme A exerts its effects through various biochemical pathways. It acts as a substrate for enzymes involved in the biosynthesis of lignin and suberin. The compound is also involved in the detoxification of reactive oxygen species due to its antioxidant properties . The molecular targets include enzymes like 4-coumarate:coenzyme A ligase and feruloyl transferases .
Comparison with Similar Compounds
- Cinnamoyl Coenzyme A
- 4-Hydroxycinnamoyl Coenzyme A
- Caffeoyl Coenzyme A
Comparison: Feruloyl Coenzyme A is unique due to its specific role in the biosynthesis of lignin and suberin. While similar compounds like cinnamoyl coenzyme A and caffeoyl coenzyme A also participate in phenylpropanoid metabolism, this compound is particularly important for the incorporation of ferulate into plant cell walls .
Properties
Molecular Formula |
C31H44N7O20P3S |
---|---|
Molecular Weight |
959.7 g/mol |
IUPAC Name |
S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-3-(3,4-dihydroxy-5-methoxyphenyl)prop-2-enethioate |
InChI |
InChI=1S/C31H44N7O20P3S/c1-31(2,26(44)29(45)34-7-6-20(40)33-8-9-62-21(41)5-4-16-10-17(39)23(42)18(11-16)53-3)13-55-61(51,52)58-60(49,50)54-12-19-25(57-59(46,47)48)24(43)30(56-19)38-15-37-22-27(32)35-14-36-28(22)38/h4-5,10-11,14-15,19,24-26,30,39,42-44H,6-9,12-13H2,1-3H3,(H,33,40)(H,34,45)(H,49,50)(H,51,52)(H2,32,35,36)(H2,46,47,48)/b5-4+/t19-,24-,25-,26?,30-/m1/s1 |
InChI Key |
ILSPFIPSQSFPCN-HNSZETJFSA-N |
Isomeric SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)/C=C/C4=CC(=C(C(=C4)OC)O)O)O |
Canonical SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C=CC4=CC(=C(C(=C4)OC)O)O)O |
Origin of Product |
United States |
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